molecular formula C12H9F3O2 B5264569 5,7-dimethyl-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 321-42-6

5,7-dimethyl-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B5264569
CAS No.: 321-42-6
M. Wt: 242.19 g/mol
InChI Key: CFVNYDCBJLNXSC-UHFFFAOYSA-N
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Description

5,7-dimethyl-2-(trifluoromethyl)-4H-chromen-4-one, also known as DMC, is a synthetic compound with potential applications in scientific research. It belongs to the class of flavones, which are natural compounds found in various plants and have been shown to possess anti-inflammatory, antioxidant, and anticancer properties. DMC has been synthesized in the laboratory and has been investigated for its potential biological activities.

Mechanism of Action

The mechanism of action of 5,7-dimethyl-2-(trifluoromethyl)-4H-chromen-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in cancer cell growth, inflammation, and oxidative stress. This compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and growth, and the NF-κB pathway, which is involved in inflammation and cancer cell growth. This compound has also been shown to inhibit the activity of various enzymes involved in oxidative stress, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects
This compound has been shown to possess various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the scavenging of free radicals. Studies have also shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, which is a natural process that eliminates damaged or abnormal cells. Additionally, this compound has been shown to reduce the expression of various genes involved in cancer cell growth and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 5,7-dimethyl-2-(trifluoromethyl)-4H-chromen-4-one in lab experiments is its synthetic nature, which allows for consistent and reproducible results. Additionally, this compound is relatively stable and can be stored for extended periods of time. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments or require additional safety precautions.

Future Directions

There are several future directions for research on 5,7-dimethyl-2-(trifluoromethyl)-4H-chromen-4-one, including investigating its potential as a therapeutic agent for cancer and other diseases, exploring its mechanisms of action in more detail, and developing new synthetic methods for its production. Additionally, this compound could be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Synthesis Methods

5,7-dimethyl-2-(trifluoromethyl)-4H-chromen-4-one can be synthesized using various methods, including the Claisen-Schmidt condensation, the Knoevenagel condensation, and the Wittig reaction. The Claisen-Schmidt condensation involves the reaction of an aldehyde and a ketone in the presence of a base catalyst to form an α,β-unsaturated ketone. The Knoevenagel condensation is a similar reaction that involves the reaction of an aldehyde or a ketone with a carbon nucleophile, such as malononitrile or ethyl cyanoacetate. The Wittig reaction involves the reaction of an aldehyde or a ketone with a phosphonium ylide to form an alkene.

Scientific Research Applications

5,7-dimethyl-2-(trifluoromethyl)-4H-chromen-4-one has been investigated for its potential biological activities, including its anticancer, anti-inflammatory, and antioxidant properties. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, prostate cancer, and lung cancer cells. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, this compound has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.

Properties

IUPAC Name

5,7-dimethyl-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3O2/c1-6-3-7(2)11-8(16)5-10(12(13,14)15)17-9(11)4-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVNYDCBJLNXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347106
Record name 5,7-dimethyl-2-(trifluoromethyl)chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321-42-6
Record name 5,7-dimethyl-2-(trifluoromethyl)chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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